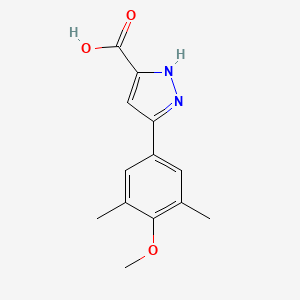

5-(4-methoxy-3,5-dimethylphenyl)-1H-pyrazole-3-carboxylic acid

Description

This compound is a pyrazole-3-carboxylic acid derivative featuring a phenyl ring substituted with a methoxy group at the para position and two methyl groups at the meta positions (3 and 5). Such derivatives are of interest in medicinal chemistry and materials science due to their tunable electronic and steric properties. The substitution pattern on the phenyl ring distinguishes it from simpler analogs, offering unique physicochemical characteristics .

Properties

IUPAC Name |

3-(4-methoxy-3,5-dimethylphenyl)-1H-pyrazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c1-7-4-9(5-8(2)12(7)18-3)10-6-11(13(16)17)15-14-10/h4-6H,1-3H3,(H,14,15)(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKPBEHUHVBALDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC)C)C2=NNC(=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methoxy-3,5-dimethylphenyl)-1H-pyrazole-3-carboxylic acid typically involves the reaction of 4-methoxy-3,5-dimethylphenylhydrazine with ethyl acetoacetate under acidic conditions to form the corresponding pyrazole derivative. This intermediate is then subjected to carboxylation using carbon dioxide in the presence of a base to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-methoxy-3,5-dimethylphenyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The hydrogen atoms on the pyrazole ring can be substituted with different functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

Oxidation: Formation of 5-(4-hydroxy-3,5-dimethylphenyl)-1H-pyrazole-3-carboxylic acid.

Reduction: Formation of 5-(4-methoxy-3,5-dimethylphenyl)-1H-pyrazole-3-methanol.

Substitution: Formation of various substituted pyrazole derivatives depending on the substituent introduced.

Scientific Research Applications

The compound is noted to be an irritant. Proper safety precautions should be taken when handling this chemical in laboratory settings.

Medicinal Chemistry

5-(4-methoxy-3,5-dimethylphenyl)-1H-pyrazole-3-carboxylic acid has shown promise in medicinal chemistry due to its potential anti-inflammatory and analgesic properties. Research has indicated that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.

Case Study: Anti-inflammatory Activity

In a study published in the Journal of Medicinal Chemistry, derivatives of pyrazole were synthesized and evaluated for their ability to inhibit COX-2 activity. The results demonstrated that certain substitutions on the pyrazole ring significantly enhanced anti-inflammatory effects .

Agricultural Science

This compound has potential applications as a herbicide or fungicide due to its ability to disrupt biochemical pathways in plants and fungi. Pyrazole derivatives are known for their efficacy against various pests and diseases affecting crops.

Case Study: Herbicidal Activity

A study conducted by researchers at the Agricultural University found that formulations containing pyrazole derivatives exhibited significant herbicidal activity against common weeds in maize crops. The efficacy was attributed to the compound's ability to inhibit specific metabolic pathways in target plants .

Materials Science

In materials science, this compound is being explored for its potential use in synthesizing new polymers and composite materials. Its unique chemical structure allows for modification that can enhance material properties such as thermal stability and mechanical strength.

Case Study: Polymer Synthesis

Research published in Polymer Science highlighted the use of this compound as a monomer in the synthesis of high-performance polymers. The resulting materials demonstrated improved thermal stability compared to traditional polymer systems .

Mechanism of Action

The mechanism of action of 5-(4-methoxy-3,5-dimethylphenyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Electronic Effects

The table below summarizes key structural analogs, their substituents, purity, and availability based on :

Table 1: Structural and Commercial Comparison of Pyrazole-3-carboxylic Acid Derivatives

| Compound Name (IUPAC) | Phenyl Substituents | Purity | Available Quantity |

|---|---|---|---|

| 5-(4-Methoxy-3,5-dimethylphenyl)-1H-pyrazole-3-carboxylic acid | 4-methoxy, 3,5-dimethyl | 98% | 25g |

| 5-(4-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid | 4-methoxy | 98% | 25g |

| 5-(2,5-Dimethoxyphenyl)-1H-pyrazole-3-carboxylic acid | 2,5-dimethoxy | 98+% | 250mg |

| 5-(3,4-Dichlorophenyl)-1H-pyrazole-3-carboxylic acid | 3,4-dichloro | 95% | 25g |

| 3-(3-Methoxyphenyl)-1H-pyrazole-5-carboxylic acid | 3-methoxy (different pyrazole substitution) | 97% | 5g |

Key Differences and Implications

Electronic Properties

- Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s methoxy and methyl groups are electron-donating, which may reduce the acidity of its carboxylic acid group compared to the dichloro-substituted analog (95% purity, 3,4-dichlorophenyl) . Chlorine’s electron-withdrawing nature stabilizes the deprotonated carboxylate, increasing acidity.

Steric Effects

- The 3,5-dimethyl groups on the target compound introduce significant steric bulk, which may hinder rotational freedom and influence crystal packing (relevant to crystallography studies, as in ’s SHELX software) . This contrasts with the less-substituted 4-methoxyphenyl analog (98% purity), which lacks steric hindrance.

Positional Isomerism

- The 3-methoxyphenyl analog (97% purity) demonstrates how meta-substitution on the phenyl ring alters electronic distribution compared to para-substitution in the target compound. This could affect dipole moments and intermolecular interactions in solid-state structures.

Commercial Availability

- The target compound and its dichloro analog are available in larger quantities (25g), suggesting higher demand or ease of synthesis.

Biological Activity

Overview

5-(4-methoxy-3,5-dimethylphenyl)-1H-pyrazole-3-carboxylic acid is a pyrazole derivative with potential biological activities, particularly in medicinal chemistry. Its unique structure, featuring a methoxy group and two methyl groups on the phenyl ring, positions it as a candidate for various therapeutic applications.

- Molecular Formula : C13H14N2O3

- Molecular Weight : 246.26 g/mol

- CAS Number : 1038912-36-5

Synthesis

The compound is synthesized through the reaction of 4-methoxy-3,5-dimethylphenylhydrazine with ethyl acetoacetate under acidic conditions, followed by carboxylation using carbon dioxide. This process can be optimized for industrial applications using continuous flow reactors and advanced purification techniques like chromatography .

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Anti-inflammatory Properties

Studies have shown that derivatives of pyrazole compounds often possess anti-inflammatory effects. For instance, compounds similar to this compound have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. In one study, certain pyrazole derivatives demonstrated significant COX-2 inhibition with IC50 values comparable to established anti-inflammatory drugs like diclofenac .

2. Analgesic Effects

The analgesic potential of this compound has been explored in preclinical models. The mechanism often involves modulation of pain pathways through enzyme inhibition or receptor interaction. The specific pathways targeted by this compound require further elucidation through detailed pharmacological studies .

3. Enzyme Inhibition

The compound is also being investigated for its role as an enzyme inhibitor. It may interact with various enzymes, potentially leading to therapeutic effects in conditions where enzyme activity is dysregulated. The binding affinity and specificity towards target enzymes are critical for its efficacy .

Structure-Activity Relationship (SAR)

Understanding the SAR of pyrazole derivatives helps in optimizing their biological activity. Key findings include:

- The presence of electron-donating groups (like methoxy) enhances anti-inflammatory activity.

- Substituents on the phenyl ring significantly influence the binding affinity to target enzymes and receptors .

Case Studies

Several case studies have focused on the biological evaluation of pyrazole derivatives:

| Study | Compound | Activity | IC50 Value |

|---|---|---|---|

| Pyrazole Derivative A | COX-2 Inhibition | 54.65 μg/mL | |

| Pyrazole Derivative B | Enzyme Inhibition | Not specified | |

| Pyrazole Derivative C | Analgesic Effect | Not specified |

These studies highlight the potential therapeutic applications of pyrazole derivatives, including our compound of interest.

The mechanism by which this compound exerts its biological effects involves:

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 5-(4-methoxy-3,5-dimethylphenyl)-1H-pyrazole-3-carboxylic acid, and how can reaction purity be validated?

- Methodological Answer : The compound can be synthesized via cyclocondensation reactions, such as reacting hydrazide derivatives with α,β-unsaturated carbonyl precursors. For example, ethyl 2-cyano-3-ethoxyacrylate has been used in condensation reactions with sulfonylhydrazides to form pyrazole cores . Purity validation typically employs HPLC (for quantitative analysis) and NMR spectroscopy (to confirm structural integrity, including the absence of regioisomeric byproducts).

Q. Which spectroscopic techniques are most effective for characterizing the structural and functional groups of this compound?

- Methodological Answer :

- 1H/13C NMR : Assigns protons and carbons in the pyrazole ring and substituents (e.g., methoxy and methyl groups).

- IR Spectroscopy : Identifies carboxylic acid (-COOH) and aromatic C-H stretching vibrations.

- Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns.

- Elemental Analysis : Validates empirical formula .

Q. How can researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Stability studies involve incubating the compound in buffered solutions (pH 1–13) at 25–60°C. Degradation products are monitored via LC-MS, and kinetic parameters (e.g., half-life) are calculated. Solid-state stability can be tested using thermogravimetric analysis (TGA) .

Advanced Research Questions

Q. How can crystallographic data discrepancies (e.g., twinning, disorder) be resolved during structural determination of pyrazole derivatives?

- Methodological Answer : SHELX programs (e.g., SHELXL) are employed for refinement, particularly for high-resolution or twinned data. Strategies include:

- Using the TWIN/BASF commands to model twinning.

- Applying restraints to disordered moieties (e.g., methoxy groups).

- Validating hydrogen-bonding networks with PLATON .

Q. What strategies address contradictory bioactivity results in pyrazole derivatives, and how are structure-activity relationship (SAR) studies optimized?

- Methodological Answer :

- Data Analysis : Use multivariate statistical methods (e.g., PCA) to identify substituent effects. For example, electron-withdrawing groups on the phenyl ring may enhance enzyme inhibition .

- Molecular Docking : Dock the compound into target proteins (e.g., carbonic anhydrase isoforms) using AutoDock Vina to predict binding modes and affinity .

- In Vitro Validation : Compare computational predictions with enzyme inhibition assays (e.g., fluorescence-based activity screens) .

Q. What experimental approaches mitigate solubility limitations in biological assays for this hydrophobic compound?

- Methodological Answer :

- Derivatization : Convert the carboxylic acid to a sodium salt or ethyl ester to enhance aqueous solubility .

- Formulation : Use co-solvents (e.g., DMSO/PEG mixtures) or nanoemulsions for in vivo studies.

- Surface Plasmon Resonance (SPR) : Immobilize the compound on a sensor chip to study binding kinetics without solubility interference .

Q. How can researchers design multi-step synthetic routes to incorporate isotopic labels (e.g., 13C, 2H) for metabolic tracing studies?

- Methodological Answer :

- Isotope-Enabled Precursors : Use 13C-labeled methoxy or methyl groups in the phenyl ring during synthesis.

- Stepwise Tracking : Employ LC-MS/MS to trace isotopic incorporation efficiency at each synthetic step.

- Applications : Study metabolic pathways in cell cultures using isotopomer flux analysis .

Methodological Considerations

- Data Contradictions : When conflicting bioactivity arises (e.g., low inhibition in one assay vs. high activity in another), cross-validate using orthogonal assays (e.g., SPR vs. enzymatic colorimetry) and check for assay-specific interference (e.g., compound aggregation) .

- Crystallography : For non-diffracting crystals, optimize crystallization conditions using vapor diffusion with PEG-based precipitants .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.